6-Carbamoylquinoline-3-carboxylic acid
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Overview
Description
6-Carbamoylquinoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C11H8N2O3 It is a derivative of quinoline, a structure that consists of a benzene ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-carbamoylquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of isatin with enaminone in the presence of an aqueous solution of potassium hydroxide or sodium hydroxide, followed by acidification using dilute hydrochloric acid . Another method includes the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols such as ultrasound irradiation .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using environmentally friendly and sustainable methods. These methods may include solvent-free reactions, the use of recyclable catalysts, and microwave-assisted synthesis to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions: 6-Carbamoylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3,6-dicarboxylic acid.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinoline-3,6-dicarboxylic acid.
Reduction: 6-Aminoquinoline-3-carboxylic acid.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
6-Carbamoylquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-carbamoylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it acts as an inhibitor of certain enzymes, thereby modulating biological processes. The compound’s quinoline ring structure allows it to intercalate with DNA, affecting replication and transcription processes .
Comparison with Similar Compounds
- Quinoline-3-carboxylic acid
- 6-Aminoquinoline-3-carboxylic acid
- Quinoline-4-carboxylic acid
Comparison: 6-Carbamoylquinoline-3-carboxylic acid is unique due to the presence of both a carbamoyl group and a carboxylic acid group on the quinoline ringFor instance, quinoline-3-carboxylic acid lacks the carbamoyl group, which limits its versatility in chemical reactions and biological interactions .
Properties
IUPAC Name |
6-carbamoylquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c12-10(14)6-1-2-9-7(3-6)4-8(5-13-9)11(15)16/h1-5H,(H2,12,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZDNVPHNCYLNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1C(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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